4-Acetoxybutanesulfonamide

Description

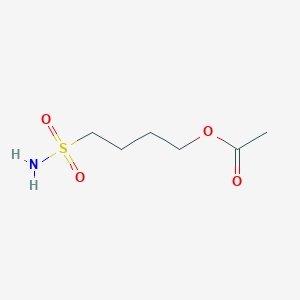

4-Acetoxybutanesulfonamide is a sulfonamide derivative characterized by an acetoxy group (-OAc) at the fourth position of a butane chain linked to a sulfonamide moiety. The acetoxy group may enhance lipophilicity, influencing pharmacokinetic properties like absorption and membrane permeability.

Properties

Molecular Formula |

C6H13NO4S |

|---|---|

Molecular Weight |

195.24 g/mol |

IUPAC Name |

4-sulfamoylbutyl acetate |

InChI |

InChI=1S/C6H13NO4S/c1-6(8)11-4-2-3-5-12(7,9)10/h2-5H2,1H3,(H2,7,9,10) |

InChI Key |

JCYYIBMYHYEVNG-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)OCCCCS(=O)(=O)N |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following comparison focuses on structurally or functionally related sulfonamides and acetoxy-substituted derivatives from the evidence:

Table 1: Structural and Functional Comparison

Key Observations :

Functional Group Impact :

- Acetoxy vs. Acetamide : Acetoxy groups (e.g., in hypothetical 4-acetoxybutanesulfonamide) may confer higher hydrolytic lability compared to acetamide derivatives like 4-acetamidobenzenesulfonamide, which are more stable under physiological conditions .

- Sulfonamide Core : All compounds share the sulfonamide (-SO₂NH₂) group, which enables hydrogen bonding and interactions with biological targets (e.g., carbonic anhydrase enzymes) .

Synthetic Routes: Acyl chloride intermediates (e.g., in ) are common for esterification and sulfonamide formation.

Bioactivity and Safety: Sulfonamides with heterocyclic substitutions (e.g., isoxazole, thiadiazole) show enhanced antimicrobial activity compared to aliphatic derivatives like N-butyl-N-methylbenzenesulfonamide .

Preparation Methods

Sulfonation of 4-Hydroxybutane Derivatives

A plausible route involves sulfonating 4-hydroxybutane to form 4-hydroxybutanesulfonic acid, which is subsequently converted to the sulfonamide and acetylated.

Step 1: Sulfonation

4-Hydroxybutane reacts with chlorosulfonic acid (ClSO₃H) under controlled conditions:

Conditions :

Step 2: Amination

The sulfonyl chloride intermediate reacts with aqueous ammonia:

Conditions :

Step 3: Acetylation

The hydroxyl group is acetylated using acetic anhydride:

Conditions :

Direct Sulfonation of Acetylated Precursors

An alternative pathway acetylates butane-1,4-diol first, followed by sulfonation and amination:

Step 1: Acetylation of Butane-1,4-diol

Conditions :

Step 2: Selective Sulfonation

Monosulfonation at the terminal position requires careful stoichiometry:

Challenges :

Step 3: Amination

Conditions :

Acetylation-First Approaches

Acetylation of 4-Hydroxybutanesulfonamide

This method prioritizes sulfonamide formation before acetylation, leveraging stable intermediates.

Step 1: Synthesis of 4-Hydroxybutanesulfonamide

As detailed in Section 2.1.

Step 2: Acetylation

Optimized conditions from patent CN106336366A:

-

Acylating agent : Acetic anhydride (1:1.25 molar ratio to substrate).

Comparative Analysis of Methods

| Method | Advantages | Disadvantages | Yield |

|---|---|---|---|

| Sulfonation-first (Sec 2.1) | High-purity intermediates; scalable | Multiple steps; costlier reagents | ~70% |

| Direct sulfonation (Sec 2.2) | Fewer steps | Low selectivity; byproduct formation | ~60% |

| Acetylation-first (Sec 3.1) | High acetylation efficiency | Requires stable hydroxyl intermediate | ~85% |

Industrial Considerations and Optimization

Catalyst Selection

Q & A

Basic Research Questions

Q. What are the critical parameters to optimize during the synthesis of 4-Acetoxybutanesulfonamide to ensure high yield and purity?

- Methodological Answer : Key parameters include maintaining an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation, precise temperature control (±2°C) during acetylation steps, and stoichiometric ratios of reactants. For example, using a 1.2:1 molar ratio of acetic anhydride to sulfonamide precursor minimizes unreacted starting materials. Post-synthesis purification via recrystallization in ethanol/water mixtures (70:30 v/v) at 4°C enhances purity .

Q. Which analytical techniques provide definitive structural confirmation of this compound, and how should they be interpreted?

- Methodological Answer : Combine ¹H/¹³C NMR (in DMSO-d₆) to verify acetoxy group integration (δ 2.1 ppm for methyl protons) and sulfonamide NH signals (δ 7.3–7.5 ppm). High-resolution mass spectrometry (HRMS) with electrospray ionization (ESI+) should match the theoretical molecular ion [M+H]⁺ at m/z 238.0824 (C₆H₁₃NO₄S). Discrepancies >3 ppm require re-evaluation of synthetic steps or isotopic impurities .

Q. What protocols reliably assess the hydrolytic stability of this compound under physiological conditions?

- Methodological Answer : Prepare phosphate-buffered saline (PBS) solutions at pH 7.4 and 5.0 (simulating blood and lysosomal environments). Incubate samples at 37°C with agitation (150 rpm), collecting aliquots at t = 0, 24, 48, and 72 hours. Quantify intact compound and degradation products via reverse-phase HPLC (C18 column, 220 nm detection). Calculate half-life using first-order kinetics; deviations >10% between replicates necessitate pH meter recalibration .

Advanced Research Questions

Q. How can researchers systematically address contradictions in reported enzyme inhibition profiles of this compound derivatives across studies?

- Methodological Answer : Implement a three-tiered approach:

Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 25°C) using purified enzyme isoforms.

Employ isothermal titration calorimetry (ITC) to quantify binding thermodynamics independent of assay interference.

Conduct molecular dynamics simulations (AMBER force field) to identify conformational binding variations. Cross-validate findings with orthogonal techniques like surface plasmon resonance .

Q. What experimental design considerations minimize side reactions during the functionalization of this compound's sulfonamide group?

- Methodological Answer : Use aprotic solvents (e.g., DMF or THF) to suppress hydrolysis during nucleophilic substitutions. For electrophilic reactions, pre-activate the sulfonamide nitrogen via deprotonation with 2.0 equivalents of NaH at −10°C before adding electrophiles. Monitor reaction progress in real-time using inline FTIR to detect intermediates and optimize quenching times .

Q. How can computational chemistry approaches enhance understanding of this compound's reactivity in complex biological systems?

- Methodological Answer : Perform density functional theory (DFT) calculations (B3LYP/6-31G*) to map potential reaction pathways for the acetoxy group. Combine with molecular docking (AutoDock Vina) against target proteins to predict binding pose stability. Validate in silico findings through mutagenesis studies (e.g., alanine scanning of predicted binding pocket residues) and correlate with IC₅₀ shifts in enzyme assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.